Biotin-FA-FMK is classified as a peptidyl fluoromethyl ketone, which is a type of irreversible inhibitor that targets cysteine proteases, particularly caspases. It is derived from the modification of biotin, a vitamin known for its role in carboxylation reactions, by adding a fluoromethyl ketone group. This modification enhances its ability to selectively bind to active caspases, making it useful in both research and potential therapeutic applications.
The synthesis of Biotin-FA-FMK typically involves several key steps:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing the synthesis and achieving the desired product.
The molecular structure of Biotin-FA-FMK includes:
The compound can be represented with the following structural formula:
Data regarding its molecular weight, solubility in various solvents, and stability under physiological conditions are essential for practical applications.
Biotin-FA-FMK primarily undergoes irreversible binding reactions with active caspases. The mechanism involves:
The kinetics of this reaction can be characterized by measuring the rate of inhibition using various concentrations of Biotin-FA-FMK against different caspase substrates.
The mechanism of action for Biotin-FA-FMK involves:
Data from fluorescence assays indicate that Biotin-FA-FMK effectively labels active caspases in live cells, providing insights into their activity during apoptosis.
Biotin-FA-FMK exhibits several important physical and chemical properties:
These properties influence its application in biological assays and therapeutic contexts.
Biotin-FA-FMK has several significant applications in scientific research:
The versatility of Biotin-FA-FMK makes it an invaluable tool for researchers investigating cellular mechanisms related to apoptosis and other related processes.
Biotin-FA-FMK (Biotin-Phenylalanine-Alanine-Fluoromethyl Ketone) is an irreversible inhibitor targeting cysteine proteases, including cathepsins (B, L) and caspases (caspase-2, -3, -6). Its mechanism hinges on the electrophilic fluoromethyl ketone (FMK) group, which forms a covalent thioether bond with the catalytic cysteine residue in enzyme active sites. This binding irreversibly inactivates protease function by sterically blocking substrate access [4] [6]. Kinetic studies reveal second-order rate constants (k~2nd~) for related FMK inhibitors:
The biotin tag enables post-inhibition visualization and affinity purification, facilitating mechanistic studies of protease-dependent pathways [4].
Table 1: Enzyme Inhibition Kinetics of Biotin-FA-FMK and Analogues
Target Enzyme | Inhibitor | Second-Order Rate Constant (k₂ₙd, M⁻¹s⁻¹) | Specificity |
---|---|---|---|
Cathepsin B | Z-Phe-Ala-CH₂F | 16,200 | Moderate |
Cathepsin B | Bz-Phe-Arg-CH₂F | 390,000 | High |
Caspase-3 | Biotin-FA-FMK | Not quantified (irreversible) | Effector caspases |
Caspase-8 | Biotin-FA-FMK | No inhibition | Initiator caspase spared |
Beyond protease inhibition, Biotin-FA-FMK depletes intracellular glutathione (GSH), a critical antioxidant. In T-cells, treatment with Z-FA-FMK (structurally analogous) reduces GSH by >50%, triggering reactive oxygen species (ROS) accumulation. This oxidative stress suppresses T-cell proliferation, which is reversible by exogenous GSH or N-acetylcysteine (NAC) but not by inactive isomers like D-cysteine [2] . GSH depletion activates downstream stress pathways:
Table 2: Oxidative Stress Markers Induced by FMK-Based Inhibitors
Cellular Effect | Measurement | Change vs. Control | Rescue Agent |
---|---|---|---|
Glutathione depletion | Monochlorobimane fluorescence | ↓ >50% | Exogenous GSH, NAC |
Reactive oxygen species | H₂DCFDA fluorescence | ↑ 3–5 fold | L-cysteine |
Lipid peroxidation | BODIPY C11 oxidation | ↑ 70% | Ferrostatin-1, Liproxstatin-1 |
GPX4 expression | Western blot | ↓ 60–80% | Iron chelators (DFO) |
Biotin-FA-FMK selectively inhibits effector caspases (caspase-3, -6, -7) while sparing initiator caspases (caspase-8, -9, -10). In Jurkat T-cells, Z-FA-FMK blocks retinoid-induced activation of caspase-3 and DNA fragmentation but does not inhibit Fas-mediated caspase-8 activation [6]. Key mechanistic insights:
The FMK warhead’s reactivity is pivotal for Biotin-FA-FMK’s irreversible inhibition. The mechanism proceeds via:
This process distinguishes mono-FMK inhibitors (irreversible) from di-/tri-FMK analogues (reversible due to gem-diol formation) [1]. Biotin-FA-FMK’s cell permeability allows intracellular access, where it labels active proteases in situ, confirmed by streptavidin-based detection [4] [6].
Table 3: Caspase Selectivity Profile of Biotin-FA-FMK
Caspase Type | Representative Members | Inhibition by Biotin-FA-FMK | Functional Consequence |
---|---|---|---|
Effector caspases | Caspase-3, -6, -7 | Potent inhibition | Blocks DNA fragmentation, PS exposure |
Initiator caspases | Caspase-8, -10 | No inhibition | Spares death receptor signaling |
Apoptosome-associated | Caspase-9 | Partial inhibition | Attenuates intrinsic apoptosis |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8